molecular formula C10H11NO3 B069254 (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile CAS No. 189683-85-0

(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile

Cat. No. B069254
M. Wt: 193.2 g/mol
InChI Key: DLVBVOTVOQRJGF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile, also known as HMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is not fully understood. However, studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can inhibit the activity of certain enzymes involved in inflammation and cancer progression. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has also been shown to bind to specific proteins and modulate their function.

Biochemical And Physiological Effects

(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in lab experiments is its high yield synthesis method. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is also relatively stable and can be stored for long periods of time. However, one limitation of using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is its potential toxicity. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile can react with certain proteins and cause cell damage. Therefore, caution should be taken when handling (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in lab experiments.

Future Directions

There are several future directions for the study of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile. One potential direction is the development of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile-based drugs for the treatment of inflammation and cancer. Another direction is the use of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile as a probe for the study of protein-ligand interactions. Additionally, the synthesis of novel materials using (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile as a building block is an area of active research.
Conclusion:
In conclusion, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile have been discussed in this paper. (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has shown promising results in various studies and has the potential to be used in the development of new drugs and materials.

Synthesis Methods

The synthesis of (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile involves the reaction of 2-bromo-4'-methoxyacetophenone with potassium cyanide in the presence of copper(I) iodide as a catalyst. The resulting intermediate is then reacted with methanol and hydrochloric acid to obtain (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile. This synthesis method has been successfully used in various studies to obtain (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile in high yields.

Scientific Research Applications

(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been shown to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been used as a probe to study protein-ligand interactions. In material science, (2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

189683-85-0

Product Name

(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[3-(methoxymethoxy)phenyl]acetonitrile

InChI

InChI=1S/C10H11NO3/c1-13-7-14-9-4-2-3-8(5-9)10(12)6-11/h2-5,10,12H,7H2,1H3/t10-/m0/s1

InChI Key

DLVBVOTVOQRJGF-JTQLQIEISA-N

Isomeric SMILES

COCOC1=CC=CC(=C1)[C@H](C#N)O

SMILES

COCOC1=CC=CC(=C1)C(C#N)O

Canonical SMILES

COCOC1=CC=CC(=C1)C(C#N)O

synonyms

(R)-3-METHOXYMETHOXY-MANDELONITRILE

Origin of Product

United States

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